Litronesib

Catalog No.
S548445
CAS No.
910634-41-2
M.F
C23H37N5O4S2
M. Wt
511.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Litronesib

CAS Number

910634-41-2

Product Name

Litronesib

IUPAC Name

N-[(5R)-4-(2,2-dimethylpropanoyl)-5-[[2-(ethylamino)ethylsulfonylamino]methyl]-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Molecular Formula

C23H37N5O4S2

Molecular Weight

511.7 g/mol

InChI

InChI=1S/C23H37N5O4S2/c1-8-24-14-15-34(31,32)25-16-23(17-12-10-9-11-13-17)28(19(30)22(5,6)7)27-20(33-23)26-18(29)21(2,3)4/h9-13,24-25H,8,14-16H2,1-7H3,(H,26,27,29)/t23-/m0/s1

InChI Key

YVAFBXLHPINSIK-QHCPKHFHSA-N

SMILES

CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

litronesib; Eg5 KinesinRelated Motor Protein Inhibitor LY2523355; Code name: LY2523355; KF 89617.

Canonical SMILES

CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2

Isomeric SMILES

CCNCCS(=O)(=O)NC[C@@]1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2

Description

The exact mass of the compound Litronesib is 511.2287 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Litronesib, also known as LY2523355, is a drug being investigated for its potential to treat various cancers. Its primary mechanism of action lies in targeting a protein called kinesin-5 (Eg5). Eg5 plays a crucial role in cell division by mediating the separation of chromosomes during mitosis [].

Inhibition of Kinesin-5 (Eg5) for Cancer Treatment

Cancer cells are known for their uncontrolled division. By inhibiting Eg5, litronesib disrupts this process, potentially leading to cell death or preventing cancer cell proliferation []. This makes litronesib an attractive candidate for cancer therapy.

Research Applications of Litronesib

  • Preclinical Studies: Initial research on litronesib has been conducted in cell lines and animal models of cancer. These studies have shown promising results in terms of tumor growth inhibition [, ].
  • Clinical Trials: Clinical trials are ongoing to evaluate the safety and efficacy of litronesib in humans with different types of cancer. These trials are crucial for determining the potential of litronesib as a viable cancer treatment option.
  • Combination Therapy: Researchers are also investigating the use of litronesib in combination with other cancer therapies. This approach aims to potentially improve treatment efficacy and overcome resistance mechanisms developed by cancer cells [].

Purity

>98%

XLogP3

3.1

Exact Mass

511.2287

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6611F8KYCV

Pharmacology

Litronesib is an inhibitor of the kinesin-related motor protein Eg5 with potential antineoplastic activity. Litronesib selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and consequently cell death in tumor cells that are actively dividing. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein that plays an essential role during mitosis, particularly in the regulation of spindle dynamics, including assembly and maintenance.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
KIF11 [HSA:3832] [KO:K10398]

Other CAS

910634-41-2

Wikipedia

Litronesib

Dates

Modify: 2023-07-15
1. Detection of circulating mRNA, microRNA, protein and vesicle markers in disease diagnosis and selection of therapies By Kuslich, Christine; Poste, George; Klass, Michael; Spetzler, David; Pawlowski, Traci From PCT Int. Appl. (2011), WO 2011127219 A1 20111013.
2. Stable lyophilized and injectable formulations of thiadiazole derivative By Kusano, Hiroko; Mishra, Dinesh Shyamdeo; Tashiro, Yoshikazu; Watanabe, Yosuke; Zhuang, Hong From PCT Int. Appl. (2009), WO 2009009470 A1 20090115.
3. Preparation of thiadiazoline derivatives as therapeutic agents for restenosis By Nakai, Ryuichiro; Shimoike, Emi; Kusaka, Hideaki; Murakata, Chikara; Yamashita, Yoshinori From PCT Int. Appl. (2006), WO 2006137490 A1 20061228.
4. antiglaucoma agents containing thiadiazoline derivatives By Miki, Ichiro; Nakai, Ryuichiro; Murakata, Isamu; Yamashita, Nobunori; Oshima, Etsuo From Jpn. Kokai Tokkyo Koho (2006), JP 2006265107 A 20061005.
5. Preparation of thiadiazole derivatives for treatment of arthritis By Miki, Ichiro; Uchii, Masako; Murakata, Chikara; Yamashita, Yoshinori; Suda, Toshio From PCT Int. Appl. (2006), WO 2006101104 A1 20060928.
6. Preparation of thiadiazoline compounds for the treatment of solid tumor By Murakata, Chikara; Kato, Kazuhiko; Yamamoto, Junichiro; Nakai, Ryuichiro; Okamoto, Seiho; Ino, Yoji; Kitamura, Yushi; Saitoh, Toshikazu; Katsuhira, Takeshi From PCT Int. Appl. (2006), WO 2006101102 A1 20060928.
7. Thiadiazoline derivatives for the treatment of psoriasis By Miki, Ichiro; Uchii, Masako; Kobayashi, Katsuya; Harada, Daisuke From PCT Int. Appl. (2006), WO 2006101105 A1 20060928.
8. Preparation of thiadiazoline derivatives for the treatment of hematopoietic tumor By Nakai, Ryuichiro; Okamoto, Seiho; Kusaka, Hideaki; Yamashita, Yoshinori; Ishida, Hiroyuki From PCT Int. Appl. (2006), WO 2006101103 A1 20060928.

Explore Compound Types